Lipophilicity Advantage for CNS Drug Design
The methyl ester of 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate has a computed XLogP3 of 1.7, which falls within the optimal lipophilicity range (1–3) for CNS drug candidates [1]. The corresponding ethyl ester (CAS 344-72-9) has a higher XLogP3 of 2.1, while the free carboxylic acid (CAS 239135-55-8) exhibits a lower XLogP3 of 1.4 [2][3]. A difference of +0.4 log units relative to the ethyl ester translates to an approximately 2.5-fold increase in octanol-water partition coefficient, which can lead to higher membrane permeability but also elevated risk of hERG binding and reduced aqueous solubility [1][4].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 (methyl ester, CAS 445-21-6) |
| Comparator Or Baseline | Ethyl ester (CAS 344-72-9) XLogP3 = 2.1; Carboxylic acid (CAS 239135-55-8) XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = -0.4 vs. ethyl ester; +0.3 vs. carboxylic acid |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2025.04.14) |
Why This Matters
For CNS-targeted kinase inhibitor programs, selecting the methyl ester provides a 0.4-unit lipophilicity advantage over the ethyl ester, keeping the lead molecule within the favorable CNS MPO desirability range and reducing attrition due to high logP.
- [1] PubChem. Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate. CID 71721377. https://pubchem.ncbi.nlm.nih.gov/compound/445-21-6 (accessed 2026-04-25). View Source
- [2] PubChem. 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester. CID 67656. https://pubchem.ncbi.nlm.nih.gov/compound/344-72-9 (accessed 2026-04-25). View Source
- [3] PubChem. 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid. CID 2735963. https://pubchem.ncbi.nlm.nih.gov/compound/239135-55-8 (accessed 2026-04-25). View Source
- [4] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. https://doi.org/10.1517/17460441003605098 View Source
